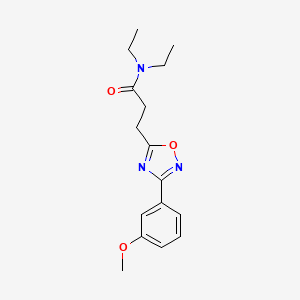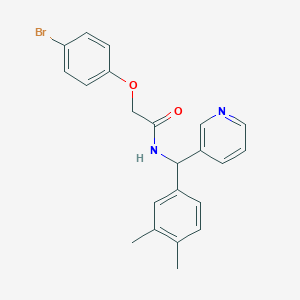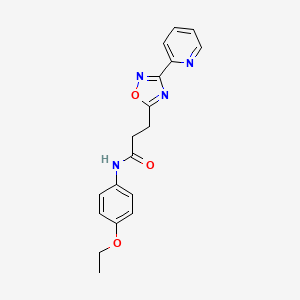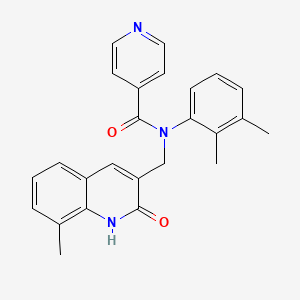
N,N-diethyl-3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-diethyl-3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide, also known as DPOP, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DPOP is a fluorescent molecule that has been used as a probe for studying protein-protein interactions, enzyme kinetics, and drug binding.
Mecanismo De Acción
The mechanism of action of N,N-diethyl-3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide involves its ability to bind to specific proteins, resulting in a change in its fluorescence properties. This compound has a high affinity for certain proteins, allowing researchers to use it as a tool for studying protein-protein interactions.
Biochemical and Physiological Effects:
This compound has no known biochemical or physiological effects on living organisms. It is a synthetic compound that has been designed for use in scientific research applications.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using N,N-diethyl-3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide in lab experiments is its high selectivity for certain proteins. This allows researchers to study specific protein-protein interactions in real-time. However, one limitation of using this compound is its relatively high cost compared to other fluorescent probes.
Direcciones Futuras
There are several potential future directions for the use of N,N-diethyl-3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide in scientific research. One potential application is in the development of new drugs. This compound can be used as a tool for studying drug-protein interactions, allowing researchers to design more effective drugs. Another potential application is in the development of new diagnostic tools. This compound can be used as a fluorescent probe for detecting specific proteins in biological samples, allowing for the early detection of diseases. Finally, this compound can be used in the development of new imaging technologies. Its fluorescent properties make it an ideal candidate for use in imaging techniques such as fluorescence microscopy.
In conclusion, this compound is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. Its high selectivity for certain proteins makes it an ideal tool for studying protein-protein interactions, drug-protein interactions, and the early detection of diseases. While there are limitations to its use, the potential future directions for this compound are promising.
Métodos De Síntesis
N,N-diethyl-3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide can be synthesized through a multi-step process involving the reaction of various reagents. The synthesis of this compound involves the condensation of 3-methoxybenzohydrazide with ethyl acetoacetate, followed by the cyclization of the resulting hydrazone with ethyl bromoacetate. The final step involves the reaction of the resulting ester with diethylamine to yield this compound.
Aplicaciones Científicas De Investigación
N,N-diethyl-3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)propanamide has been used in various scientific research applications. One of the primary uses of this compound is as a fluorescent probe for studying protein-protein interactions. This compound has been shown to selectively bind to certain proteins, allowing researchers to study the interactions between these proteins in real-time.
Propiedades
IUPAC Name |
N,N-diethyl-3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O3/c1-4-19(5-2)15(20)10-9-14-17-16(18-22-14)12-7-6-8-13(11-12)21-3/h6-8,11H,4-5,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNGUWNYZGKOHAC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CCC1=NC(=NO1)C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,5-dimethoxybenzamide](/img/structure/B7697303.png)







![N-(benzo[d][1,3]dioxol-5-yl)-2-(4-(N-propylsulfamoyl)phenoxy)acetamide](/img/structure/B7697345.png)
![3-(4-fluorophenyl)-N-(2-methylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7697363.png)